molecular formula C22H21N5 B10870531 1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine CAS No. 472990-72-0

1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine

Cat. No.: B10870531
CAS No.: 472990-72-0
M. Wt: 355.4 g/mol
InChI Key: AIAWCDNHSNRQFI-UHFFFAOYSA-N
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Description

1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrrolo[3,4-d]pyridazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the tetramethyl groups: Methylation reactions are used to introduce the methyl groups at the 1, 4, 5, and 7 positions.

    Attachment of the phenyldiazenyl group: This step involves the diazotization of aniline derivatives followed by coupling with the pyrrolo[3,4-d]pyridazine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the diazenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in amines or other reduced forms.

Scientific Research Applications

1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the pyrrolo[3,4-d]pyridazine core can interact with various biological molecules. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine is unique due to its combination of a pyrrolo[3,4-d]pyridazine core with a phenyldiazenyl group. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

CAS No.

472990-72-0

Molecular Formula

C22H21N5

Molecular Weight

355.4 g/mol

IUPAC Name

phenyl-[4-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)phenyl]diazene

InChI

InChI=1S/C22H21N5/c1-14-21-16(3)27(17(4)22(21)15(2)24-23-14)20-12-10-19(11-13-20)26-25-18-8-6-5-7-9-18/h5-13H,1-4H3

InChI Key

AIAWCDNHSNRQFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN=C(C2=C(N1C3=CC=C(C=C3)N=NC4=CC=CC=C4)C)C)C

Origin of Product

United States

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